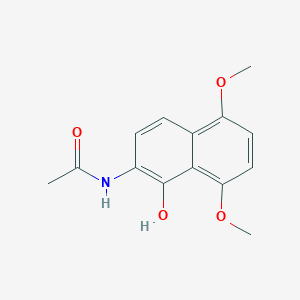
N-(1-hydroxy-5,8-dimethoxy-2-naphthyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-hydroxy-5,8-dimethoxy-2-naphthyl)acetamide, also known as HNAA, is a chemical compound that has been studied for its potential use in various scientific research applications. This compound has been synthesized using various methods and has been found to have potential biochemical and physiological effects. In
作用機序
The mechanism of action of N-(1-hydroxy-5,8-dimethoxy-2-naphthyl)acetamide is not fully understood. However, it has been suggested that N-(1-hydroxy-5,8-dimethoxy-2-naphthyl)acetamide may exert its effects through the inhibition of various signaling pathways, including the PI3K/Akt pathway and the NF-κB pathway. Additionally, N-(1-hydroxy-5,8-dimethoxy-2-naphthyl)acetamide has been found to increase the expression of various antioxidant enzymes, including superoxide dismutase and catalase, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
N-(1-hydroxy-5,8-dimethoxy-2-naphthyl)acetamide has been found to have various biochemical and physiological effects. In cancer cells, N-(1-hydroxy-5,8-dimethoxy-2-naphthyl)acetamide has been found to induce apoptosis by activating caspase-3 and caspase-9. In neurodegenerative disorders, N-(1-hydroxy-5,8-dimethoxy-2-naphthyl)acetamide has been found to improve cognitive function by increasing the expression of brain-derived neurotrophic factor. Additionally, N-(1-hydroxy-5,8-dimethoxy-2-naphthyl)acetamide has been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines, such as TNF-α and IL-6.
実験室実験の利点と制限
N-(1-hydroxy-5,8-dimethoxy-2-naphthyl)acetamide has several advantages for lab experiments, including its high yield synthesis method and its potential use in various scientific research applications. However, there are also limitations to using N-(1-hydroxy-5,8-dimethoxy-2-naphthyl)acetamide in lab experiments. For example, the mechanism of action of N-(1-hydroxy-5,8-dimethoxy-2-naphthyl)acetamide is not fully understood, which may limit its potential use in certain research applications. Additionally, further studies are needed to determine the optimal dosage and administration methods for N-(1-hydroxy-5,8-dimethoxy-2-naphthyl)acetamide.
将来の方向性
There are several future directions for the study of N-(1-hydroxy-5,8-dimethoxy-2-naphthyl)acetamide. One potential direction is to further investigate the mechanism of action of N-(1-hydroxy-5,8-dimethoxy-2-naphthyl)acetamide, which may provide insight into its potential use in various scientific research applications. Additionally, further studies are needed to determine the optimal dosage and administration methods for N-(1-hydroxy-5,8-dimethoxy-2-naphthyl)acetamide. Finally, the potential use of N-(1-hydroxy-5,8-dimethoxy-2-naphthyl)acetamide in combination with other compounds for the treatment of various diseases should be investigated.
In conclusion, N-(1-hydroxy-5,8-dimethoxy-2-naphthyl)acetamide is a chemical compound that has been studied for its potential use in various scientific research applications. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of N-(1-hydroxy-5,8-dimethoxy-2-naphthyl)acetamide have been discussed in this paper. Further studies are needed to fully understand the potential uses of N-(1-hydroxy-5,8-dimethoxy-2-naphthyl)acetamide in various scientific research applications.
合成法
N-(1-hydroxy-5,8-dimethoxy-2-naphthyl)acetamide can be synthesized using various methods, including the reaction of 1,2-naphthoquinone with N-hydroxyacetamide in the presence of a base. Another method involves the reaction of 5,8-dimethoxy-1-naphthol with N-chloroacetyl chloride, followed by hydrolysis with sodium hydroxide. These methods have been found to be efficient in synthesizing N-(1-hydroxy-5,8-dimethoxy-2-naphthyl)acetamide in high yields.
科学的研究の応用
N-(1-hydroxy-5,8-dimethoxy-2-naphthyl)acetamide has been studied for its potential use in various scientific research applications, including cancer research, neurodegenerative disorders, and inflammation. In cancer research, N-(1-hydroxy-5,8-dimethoxy-2-naphthyl)acetamide has been found to inhibit the growth of cancer cells and induce apoptosis. In neurodegenerative disorders, N-(1-hydroxy-5,8-dimethoxy-2-naphthyl)acetamide has been found to have neuroprotective effects and improve cognitive function. In inflammation, N-(1-hydroxy-5,8-dimethoxy-2-naphthyl)acetamide has been found to have anti-inflammatory effects and reduce oxidative stress.
特性
分子式 |
C14H15NO4 |
|---|---|
分子量 |
261.27 g/mol |
IUPAC名 |
N-(1-hydroxy-5,8-dimethoxynaphthalen-2-yl)acetamide |
InChI |
InChI=1S/C14H15NO4/c1-8(16)15-10-5-4-9-11(18-2)6-7-12(19-3)13(9)14(10)17/h4-7,17H,1-3H3,(H,15,16) |
InChIキー |
JDGIVRVZIPPNQH-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=C(C2=C(C=CC(=C2C=C1)OC)OC)O |
正規SMILES |
CC(=O)NC1=C(C2=C(C=CC(=C2C=C1)OC)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



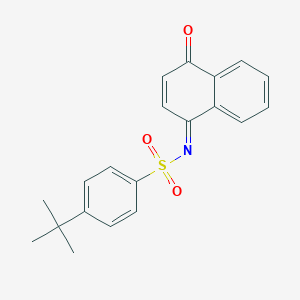
![Isopropyl 2-methyl-5-{[(4-methylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281720.png)
![Methyl 5-{acetyl[(4-bromophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281723.png)
![Ethyl 7-bromo-5-{[(4-ethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281725.png)
![Ethyl 7-bromo-2-methyl-5-{[(4-methylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate](/img/structure/B281727.png)
![Ethyl 5-{acetyl[(4-bromophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281728.png)
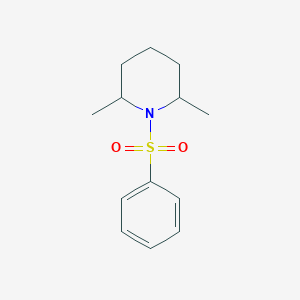
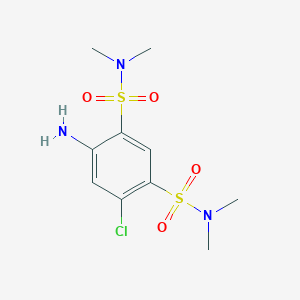
![N-(9,9-dimethyl-7-oxo-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)-4-ethylbenzenesulfonamide](/img/structure/B281736.png)
![Ethyl 2-phenyl-5-[(phenylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281738.png)
![4-[(Phenoxycarbonyl)(phenylsulfonyl)amino]phenyl phenyl carbonate](/img/structure/B281740.png)
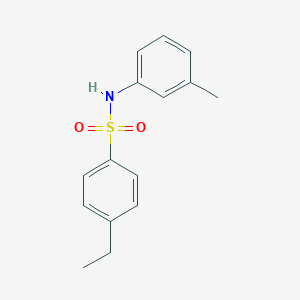
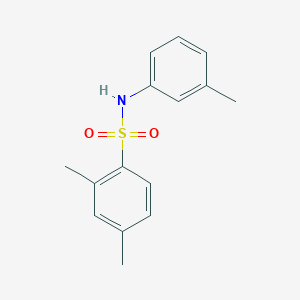
![N-[(4-ethoxyphenyl)sulfonyl]-3-phenyl-beta-alanine](/img/structure/B281744.png)